molecular formula C7H13NO3S B12060401 N-Acetyl-L-methionine-15N

N-Acetyl-L-methionine-15N

Cat. No.: B12060401
M. Wt: 192.24 g/mol
InChI Key: XUYPXLNMDZIRQH-DWNZYCRPSA-N
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Description

N-Acetyl-L-methionine-15N is a labeled derivative of N-Acetyl-L-methionine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionine-15N typically involves the acetylation of L-methionine-15N. The reaction is carried out by reacting L-methionine-15N with acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product. The isotopic labeling is achieved by using nitrogen-15 enriched starting materials .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-methionine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-L-methionine-15N is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of N-Acetyl-L-methionine-15N involves its incorporation into metabolic pathways where it acts as a precursor to various biomolecules. The nitrogen-15 label allows researchers to track its incorporation and transformation within biological systems. This helps in understanding the metabolic fate and biochemical interactions of the compound .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-L-methionine-15N is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying nitrogen-related metabolic pathways. Its acetylated form also offers different reactivity and stability compared to its non-acetylated counterparts .

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

192.24 g/mol

IUPAC Name

(2S)-2-(acetyl(15N)amino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1

InChI Key

XUYPXLNMDZIRQH-DWNZYCRPSA-N

Isomeric SMILES

CC(=O)[15NH][C@@H](CCSC)C(=O)O

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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